molecular formula C16H12FN3O2 B8408191 5-benzyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

5-benzyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B8408191
M. Wt: 297.28 g/mol
InChI Key: HYUHVLBOQMFKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202856B2

Procedure details

Methyl 5-benzyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate obtained in Step 1 as described above was dissolved in EtOH and NaOH (8.10 ml; 5 M; 40.48 mmol; 5 eq.) was added, the mixture was stirred overnight at room temperature. Water (30 mL) was added and the aqueous phase was washed with Et2O (2×30 mL). The aqueous layer was acidified to pH 2 with HCl 5 N and extracted with EtOAc (2×50 mL). The combined organics were washed with brine, dried over MgSO4 and concentrated under vacuum affording the title compound as a yellow oil. It was taken up in petroleum ether and it was sonicated. The suspension was filtered off, affording Intermediate 24 as a beige solid. 1H-NMR (DMSO-d6, 300 MHz) δ 13.43 (br s, 1H), 7.74-7.69 (m, 1H), 7.64-7.58 (m, 1H), 7.53-7.42 (m, 2H), 7.22-7.17 (m, 3H), 6.83-6.72 (m, 2H), 4.38 (s, 2H). LC/MS (Method B): 298.2 (M+H)+. HPLC (Method A) Rt 3.60 min (Purity: 92.7%).
Name
Methyl 5-benzyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[N:12]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[F:19])[N:11]=[N:10][C:9]=1[C:20]([O:22]C)=[O:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].O>CCO>[CH2:1]([C:8]1[N:12]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[F:19])[N:11]=[N:10][C:9]=1[C:20]([OH:22])=[O:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Methyl 5-benzyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=C(N=NN1C1=C(C=CC=C1)F)C(=O)OC
Step Two
Name
Quantity
8.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the aqueous phase was washed with Et2O (2×30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=C(N=NN1C1=C(C=CC=C1)F)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.